
2-(3-Bromophenyl)-4,6-dichloropyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromophenyl)-4,6-dichloropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring substituted with bromine and chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-4,6-dichloropyridazin-3(2H)-one typically involves the reaction of 3-bromobenzoyl chloride with 2,4-dichloropyridazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromine and chlorine atoms on the pyridazine ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, using palladium catalysts and boronic acids or alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon, room temperature and atmospheric pressure.
Coupling Reactions: Palladium catalysts, boronic acids, or alkenes, under inert atmosphere.
Major Products:
Substitution: Formation of methoxy or tert-butyl substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products.
Coupling: Formation of biaryl or styrene derivatives.
科学研究应用
2-(3-Bromophenyl)-4,6-dichloropyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 2-(3-Bromophenyl)-4,6-dichloropyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents enhance its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
相似化合物的比较
2-(3-Bromophenyl)-4,6-dichloropyridine: Similar structure but lacks the pyridazinone moiety.
2-(3-Bromophenyl)-4,6-dichloropyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.
2-(3-Bromophenyl)-4,6-dichloropyridazin-3(2H)-thione: Similar structure but with a thione group instead of a ketone.
Uniqueness: 2-(3-Bromophenyl)-4,6-dichloropyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the pyridazinone moiety, which imparts distinct chemical and biological properties
属性
CAS 编号 |
53673-79-3 |
|---|---|
分子式 |
C10H5BrCl2N2O |
分子量 |
319.97 g/mol |
IUPAC 名称 |
2-(3-bromophenyl)-4,6-dichloropyridazin-3-one |
InChI |
InChI=1S/C10H5BrCl2N2O/c11-6-2-1-3-7(4-6)15-10(16)8(12)5-9(13)14-15/h1-5H |
InChI 键 |
HZYINPWWNCKRFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxanyl--water (1/1)](/img/structure/B14648250.png)
![Sodium;2-[cyclohexyl(hexadecanoyl)amino]ethanesulfonate;molecular iodine](/img/structure/B14648256.png)

![Benzoic acid, 4-(hexyloxy)-, 4-[(4-butyl-2-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14648282.png)
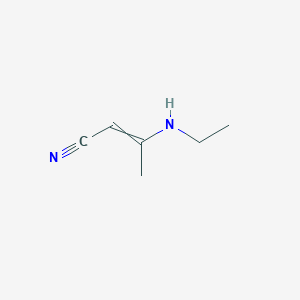
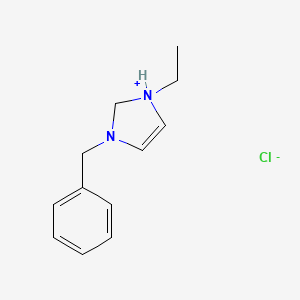

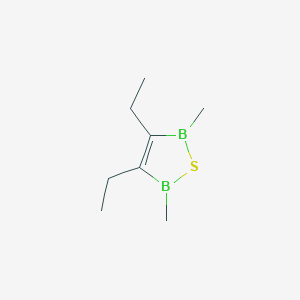
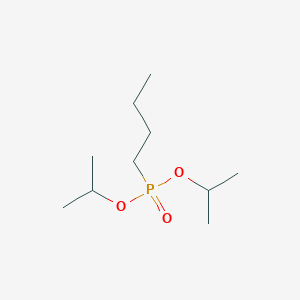

![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
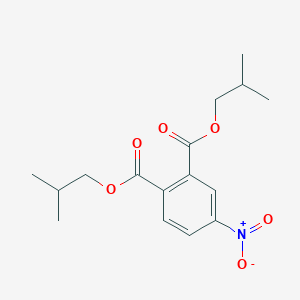
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)
